2-Nitro-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Nitro-5-(trifluoromethyl)benzaldehyde is a chemical compound that is part of a broader class of nitrobenzaldehydes, which are important intermediates in the synthesis of various products for the bulk and fine chemicals industry. These compounds are characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzaldehyde core structure. The presence of these substituents can significantly influence the chemical reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of nitrobenzaldehydes, including 2-nitro-5-(trifluoromethyl)benzaldehyde, can be achieved through the direct nitration of benzaldehyde in mixed acid. The process involves a reaction network consisting of equilibrium and irreversible reactions. The yields of the ortho and meta isomers are influenced by the mixed acid composition, and the ortho-oriented nitration is mainly due to the rearrangement of the complex of benzaldehyde with the nitronium ion rather than to the direct nitration of the organic substrate . Additionally, the synthesis of related compounds, such as 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, has been reported, which is a hypervalent-iodine-based electrophilic trifluoromethylating reagent. This compound has shown to be highly reactive and safe to handle, which could be relevant for the synthesis of 2-nitro-5-(trifluoromethyl)benzaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of nitrobenzaldehydes is significantly affected by the substituents attached to the benzene ring. For instance, the presence of a trifluoromethyl group can influence the electron distribution within the molecule, potentially affecting its reactivity. The crystal and molecular structures of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, have been characterized, providing insights into the structural features that could be similar in 2-nitro-5-(trifluoromethyl)benzaldehyde .
Chemical Reactions Analysis
The chemical reactions involving nitrobenzaldehydes are diverse and can lead to a variety of products. For example, the reaction of 2-fluoro-5-nitrobenzaldehyde with arylamines can yield mixtures of 2-arylamino-5-nitrobenzaldehydes and their related anils, which can further undergo cyclization to form 2-nitroacridines . Additionally, photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing that irradiation can yield nitroso derivatives through a mechanism involving proton transfer . These findings suggest that 2-nitro-5-(trifluoromethyl)benzaldehyde could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzaldehydes are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can affect properties like acidity, reactivity, and stability. For instance, the reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions has been studied, showing that it can form various products depending on the pH, which could be indicative of the behavior of 2-nitro-5-(trifluoromethyl)benzaldehyde under different conditions . Understanding these properties is crucial for the application of these compounds in chemical synthesis and for predicting their behavior in various environments.
Scientific Research Applications
Photochemical Reactions
Research by Gáplovský et al. (2005) explored the photochemical reactions of 2-nitrobenzyl compounds, including 2-nitro-5-(trifluoromethyl)benzaldehyde derivatives. Their study focused on the mechanisms of these reactions, utilizing techniques like laser flash photolysis and time-resolved infrared spectroscopy. They discovered that these compounds can form nitroso hydrates via proton transfer in various solvents, offering insights into their potential applications in photochemistry (Gáplovský et al., 2005).
Synthesis of Epoxy-Amides
Fernández et al. (1990) conducted research on the reaction of 2-nitro-benzaldehyde with stabilized sulfur ylides, leading to the stereoselective synthesis of epoxy-amides. Their findings demonstrated the potential of 2-nitrobenzaldehydes in the synthesis of important organic compounds, highlighting their versatility in organic chemistry (Fernández et al., 1990).
Cyclization to 2-Nitro-Acridines
A study by Rosewear and Wilshire (1981) explored the reaction of 2-fluoro-5-trobenzaldehyde with arylamines, which yielded 2-nitro-acridines upon acid-catalyzed cyclization. This work underscores the potential of 2-nitrobenzaldehydes in the synthesis of heterocyclic compounds, which are valuable in various chemical and pharmaceutical applications (Rosewear & Wilshire, 1981).
Chalcon Formation
Research by Sipos and Sirokmán (1964) investigated the chalcon-forming condensation reaction of nitro-substituted acetophenones, including 2-nitro derivatives, with p-hydroxy-benzaldehyde. Their findings reveal the chemical behavior of 2-nitrobenzaldehydes in condensation reactions, contributing to the understanding of their reactivity in organic synthesis (Sipos & Sirokmán, 1964).
Asymmetric Henry Reaction
El-Asaad et al. (2017) developed an asymmetric Henry reaction between benzaldehyde derivatives and nitomethane, leading to 2-nitro-1-aryl-ethanol. This showcases the catalytic potential of 2-nitrobenzaldehydes in asymmetric synthesis, important for producing enantiomerically pure compounds (El-Asaad et al., 2017).
Analytical Reagent Applications
A study by Otomo and Kodama (1973) synthesized derivatives of picolinaldehyde 2-hydroxyanil, including nitro derivatives, for use as analytical reagents. Their research demonstrated the utility of nitro-substituted benzaldehydes in forming chelates with metal ions, highlighting their potential in analytical chemistry applications (Otomo & Kodama, 1973).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s lipophilicity, potentially affecting its absorption and distribution . .
Action Environment
The compound is typically stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen exposure may affect its stability.
properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFTUORCGNGELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615811 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
1176723-57-1 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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